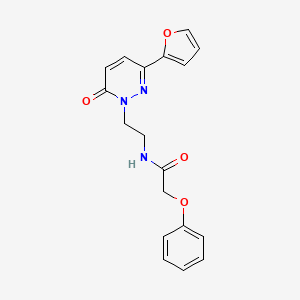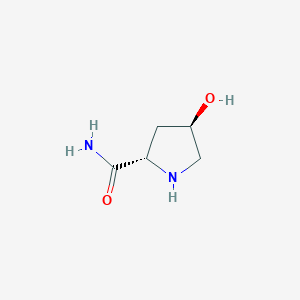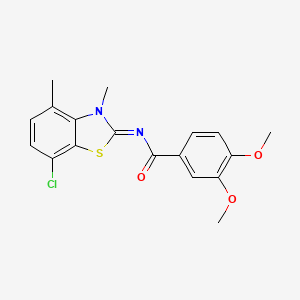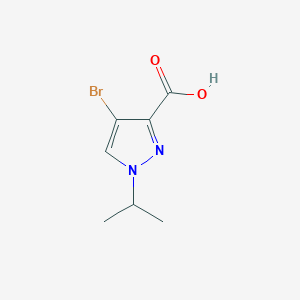![molecular formula C17H19NO6S B2390806 N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 363145-06-6](/img/structure/B2390806.png)
N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, commonly known as NMDA receptor antagonist, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly selective and potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory formation.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine receptor antagonists like this compound work by binding to the this compound receptor and blocking the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in the activation of downstream signaling pathways, which ultimately leads to a decrease in synaptic plasticity, learning, and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound receptor antagonists like this compound have been extensively studied. They have been shown to cause a decrease in synaptic plasticity, learning, and memory formation. They have also been shown to have neuroprotective effects in various models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine receptor antagonists like this compound have several advantages and limitations for lab experiments. One of the advantages is that they are highly selective and potent inhibitors of the this compound receptor. This makes them ideal for studying the role of the this compound receptor in synaptic plasticity, learning, and memory formation. One of the limitations is that they can be toxic at high concentrations, which can limit their use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine receptor antagonists like this compound. One direction is the development of more selective and potent this compound receptor antagonists that can be used in the treatment of neurological disorders. Another direction is the investigation of the role of the this compound receptor in other physiological processes such as pain perception and addiction. Finally, the development of new techniques for studying the this compound receptor in vivo will be an important area of research in the future.
Conclusion:
This compound is a highly selective and potent this compound receptor antagonist that has been extensively studied for its potential applications in scientific research. It has been shown to have several biochemical and physiological effects and has been used to investigate the role of the this compound receptor in synaptic plasticity, learning, and memory formation. While it has several advantages for lab experiments, it also has limitations that must be considered. Finally, there are several future directions for the study of this compound receptor antagonists that will be important areas of research in the future.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2,4-dimethoxybenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine to form the final product.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine receptor antagonists like this compound have been extensively studied for their potential applications in scientific research. They are commonly used in neuroscience research to investigate the role of the this compound receptor in synaptic plasticity, learning, and memory formation. They have also been studied for their potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-12-4-7-14(8-5-12)25(21,22)18(11-17(19)20)15-9-6-13(23-2)10-16(15)24-3/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYAYMJDMOJPIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclopentyl-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2390725.png)

![(E)-2-(1H-benzo[d]imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B2390727.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2390728.png)
![N-(1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2390731.png)
![N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2390733.png)


![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride](/img/structure/B2390738.png)


